molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

Cat. No.: B1676188
CAS No.: 868771-57-7
M. Wt: 320.37 g/mol
InChI Key: JSYGLDMGERSRPC-FQUUOJAGSA-N
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Description

Melogliptin is a small molecule drug that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus. The compound was initially developed by Glenmark Pharmaceuticals Ltd. and has shown promising results in clinical trials for improving glycemic control in patients with type 2 diabetes .

Scientific Research Applications

Melogliptin has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Melogliptin involves several key steps. The process begins with the protection of a ketone group using a tert-butoxycarbonyl (Boc) group. This is followed by a palladium-catalyzed reduction, which yields an intermediate compound. The intermediate is then reduced using sodium borohydride to produce an amino alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Melogliptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediates that are further processed to yield the final this compound compound. These intermediates are crucial for the stepwise synthesis of the drug .

Mechanism of Action

Melogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This helps in maintaining blood glucose levels within the normal range .

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Dutogliptin
  • Carmegliptin
  • Alogliptin
  • Vildagliptin

Comparison: Melogliptin is unique in its long-acting inhibition of dipeptidyl peptidase-4, making it a potent and selective inhibitor. It has shown a high degree of selectivity for dipeptidyl peptidase-4 over other related enzymes, which reduces the likelihood of off-target effects. Additionally, this compound has demonstrated a favorable pharmacokinetic profile, with a longer half-life compared to some other dipeptidyl peptidase-4 inhibitors .

Properties

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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